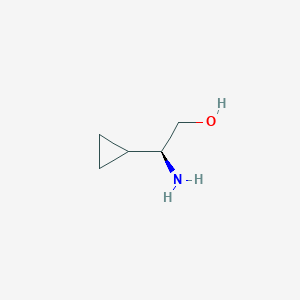
N-(Benzyloxycarbonyl)-3-pentyl-L-alanine
Descripción general
Descripción
“N-(Benzyloxycarbonyl)-3-pentyl-L-alanine” is likely a derivative of an amino acid, specifically alanine, with a benzyloxycarbonyl protecting group . The benzyloxycarbonyl group, also known as carbobenzoxy or Cbz, is commonly used in peptide synthesis to protect the amine group .
Synthesis Analysis
While specific synthesis methods for “N-(Benzyloxycarbonyl)-3-pentyl-L-alanine” are not available, similar compounds such as N-Carbobenzyloxy-L-valine and N-Carbobenzyloxy-L-proline are synthesized through the reaction of the respective amino acid with a benzyloxycarbonyl group .
Molecular Structure Analysis
The molecular structure of “N-(Benzyloxycarbonyl)-3-pentyl-L-alanine” would likely be determined through methods such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving “N-(Benzyloxycarbonyl)-3-pentyl-L-alanine” would likely involve the removal of the protecting group, as is common in peptide synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Benzyloxycarbonyl)-3-pentyl-L-alanine” would likely be determined through various analytical techniques, including spectroscopy and chromatography .
Aplicaciones Científicas De Investigación
Hydroprocessing of Fatty Carboxylic Acids
This compound plays a significant role in the hydroprocessing of fatty carboxylic acids from waste oil feedstocks . The process involves hydrodeoxygenation (HDO), hydrodecarbonylation (HDC), or decarboxylation (DCX), which are promising routes to produce hydrocarbon fuels . Bifunctional metal-doped solid acids show potential for low-temperature hydroprocessing .
Tetracycline Microextraction
Another interesting application of this compound is in the field of tetracycline microextraction . A deep eutectic solvent consisting of thymol and octanoic acid provides a synergistic effect on tetracycline extraction . This has led to the development of a novel liquid–liquid microextraction procedure for the HPLC-DAD determination of tetracyclines in milk samples .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)octanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-8-11-14(15(18)19)17-16(20)21-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H,17,20)(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTXIAIUZAYHGB-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzyloxycarbonyl)-3-pentyl-L-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B3089688.png)




amine dihydrochloride](/img/structure/B3089732.png)

![tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3089744.png)



![(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B3089773.png)